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Compound of Interest

Compound Name: Methyl Laurate

Cat. No.: B129979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
laurate, a fatty acid methyl ester widely used in the chemical and pharmaceutical industries.
This document details the expected data from Nuclear Magnetic Resonance (*H NMR and 13C
NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed
experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of methyl laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Methyl Laurate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.67 S 3H -O-CHs (Methyl ester)
-CH2-C=0 (o-
2.30 t 2H
methylene)
-CH2-CH2-C=0 (-
1.62 p 2H
methylene)
1.28 m 16H -(CH2)s-
-CHs (Terminal
0.88 t 3H

methyl)

Solvent: CDCls, Reference: TMS (6 0.00 ppm)

Table 2: 13C NMR Spectroscopic Data for Methyl Laurate

Chemical Shift (6) ppm

Assignment

174.4 C=0 (Ester carbonyl)
51.4 -O-CHs (Methyl ester)
34.1 -CH2-C=0 (a-methylene)
31.9 -(CH2)n-

29.6 -(CH2)n-

29.4 -(CH2)n-

29.3 -(CH2)n-

29.2 -(CH2)n-

25.0 -CH2-CH2-C=0 (B-methylene)
22.7 -CH2-CHs

14.1 -CHs (Terminal methyl)
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Solvent: CDCls, Reference: TMS (6 0.00 ppm)

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for Methyl Laurate

Wavenumber (cm~?) Intensity Assignment

C-H stretch (alkane,
2924 Strong )

asymmetric)

C-H stretch (alkane,
2854 Strong )

symmetric)
1743 Strong C=0 stretch (ester)
1465 Medium C-H bend (methylene)
1435 Medium C-H bend (methyl ester)
1168 Strong C-O stretch (ester)

Sample form: Neat liquid

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Methyl Laurate
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment
miz
214 ~5 [M]* (Molecular ion)
183 ~15 [M - OCH3s]*
143 ~10 [CH30OC(O)(CH2)2]*
87 ~70 [CH3OC(O)CH2CH2]*
[CH3OC(OH)=CHz]*
74 100
(McLafferty rearrangement)
55 ~40 [CaH7]*
43 ~50 [CsHA]*
41 ~60 [CsHs]*

lonization method: Electron lonization (El) at 70 eV

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR

o Sample Preparation: Prepare a solution of methyl laurate in a deuterated solvent, typically
deuterated chloroform (CDCIs), at a concentration of approximately 10-20 mg/mL in a
standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal
standard for chemical shift referencing (6 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600
MHz instrument.

e 1H NMR Acquisition:
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o Pulse Sequence: A standard single-pulse sequence is typically sufficient.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.

o Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise
ratio.

o Spectral Width: A spectral width of approximately 12 ppm is appropriate.

e 13C NMR Acquisition:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance the signal-to-noise ratio.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration
of quaternary carbons, though it is less critical for qualitative analysis.

o Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for 13C NMR
due to the low natural abundance of the 13C isotope.

o Spectral Width: A spectral width of approximately 220 ppm is standard.

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Calibrate the chemical shift scale using the TMS signal. For *H NMR,
integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

e Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or
zinc selenide crystal) is recommended for liquid samples.
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o Background Spectrum: Before analyzing the sample, record a background spectrum of the
clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to
remove contributions from the instrument and ambient atmosphere (e.g., CO2 and water

vapor).

o Sample Application: Place a small drop of neat methyl laurate directly onto the ATR crystal
surface, ensuring the crystal is completely covered.

e Spectrum Acquisition:
o Spectral Range: Typically 4000-400 cm™1,
o Resolution: A resolution of 4 cm~! is generally sufficient.
o Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Data Processing and Cleaning: After data acquisition, clean the ATR crystal thoroughly with a
suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. The resulting
spectrum can be analyzed for the presence of characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute the methyl laurate sample in a volatile organic solvent such as
hexane or dichloromethane to a concentration of approximately 1 mg/mL.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e Gas Chromatography (GC) Conditions:

o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for
separating fatty acid methyl esters. A typical column dimension is 30 m x 0.25 mm i.d. x
0.25 pum film thickness.

o Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

o Injection: Inject 1 pL of the prepared sample in split or splitless mode, depending on the
concentration. A split ratio of 20:1 is common.
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o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

» Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to methyl
laurate. The mass spectrum of this peak can be extracted and compared with a reference
library (e.g., NIST) for confirmation. The fragmentation pattern can be analyzed to provide
structural information.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a
chemical compound like methyl laurate.
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 To cite this document: BenchChem. [A Spectroscopic Guide to Methyl Laurate: NMR, IR, and
Mass Spectrometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129979#spectroscopic-data-for-methyl-laurate-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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